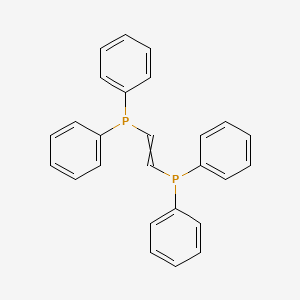

trans-1,2-Bis(diphenylphosphino)ethylene

Beschreibung

The exact mass of the compound trans-1,2-Bis(diphenylphosphino)ethylene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-1,2-Bis(diphenylphosphino)ethylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-1,2-Bis(diphenylphosphino)ethylene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(E)-2-diphenylphosphanylethenyl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H/b22-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKJIJSEWKIXAT-QURGRASLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)P(/C=C/P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801283087 | |

| Record name | trans-1,2-Bis(diphenylphosphino)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

983-81-3, 983-80-2 | |

| Record name | trans-1,2-Bis(diphenylphosphino)ethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=983-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Vinylenebis(diphenylphosphine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000983813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,2-Bis(diphenylphosphino)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-vinylenebis[diphenylphosphine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-vinylenebis[diphenylphosphine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of trans-1,2-Bis(diphenylphosphino)ethylene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of trans-1,2-Bis(diphenylphosphino)ethylene, a pivotal bidentate phosphine ligand in coordination chemistry and catalysis. Authored from the perspective of a Senior Application Scientist, this document amalgamates established protocols with practical insights to ensure both scientific rigor and experimental success.

Introduction: The Significance of trans-1,2-Bis(diphenylphosphino)ethylene

trans-1,2-Bis(diphenylphosphino)ethylene, often abbreviated as trans-dppe or (E)-vinylenebis[diphenylphosphine], is a crystalline solid that has garnered significant attention in the fields of inorganic and organometallic chemistry.[1][2] Its rigid ethenediyl backbone, flanked by two diphenylphosphino groups, imparts unique steric and electronic properties, making it a highly effective ligand in a variety of catalytic processes.[1] This ligand is instrumental in enhancing reaction rates and selectivity in transition metal-catalyzed reactions, including cross-coupling and hydrogenation.[1] Furthermore, its structural characteristics are leveraged in the design of novel catalysts, sensors, and advanced materials.[1]

This guide will delve into a reliable and stereospecific synthetic route to trans-1,2-bis(diphenylphosphino)ethylene, followed by a detailed exploration of the analytical techniques employed for its comprehensive characterization.

Synthesis of trans-1,2-Bis(diphenylphosphino)ethylene: A Stereospecific Approach

The most established and stereospecific method for the synthesis of trans-1,2-bis(diphenylphosphino)ethylene involves the reaction of lithium diphenylphosphide with trans-1,2-dichloroethylene.[3] This method, pioneered by Aguiar and Daigle, ensures the retention of the trans geometry of the final product.[3]

Synthesis Workflow

The synthesis can be conceptually broken down into two primary stages: the in-situ generation of the nucleophile, lithium diphenylphosphide, and its subsequent reaction with the electrophilic trans-1,2-dichloroethylene.

Sources

trans-1,2-Bis(diphenylphosphino)ethylene CAS number and properties

An In-depth Technical Guide to trans-1,2-Bis(diphenylphosphino)ethylene: Properties, Synthesis, and Applications in Modern Catalysis

This guide provides a comprehensive overview of trans-1,2-bis(diphenylphosphino)ethylene, a pivotal organophosphorus compound in the fields of catalysis and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis, and extensive applications of this versatile ligand, grounding all information in established scientific literature.

Core Identification and Chemical Properties

trans-1,2-Bis(diphenylphosphino)ethylene, also known by its synonyms (E)-Vinylenebis[diphenylphosphine] and trans-1,2-ethenediylbis(diphenylphosphine), is a well-established bidentate phosphine ligand.[1] Its rigid ethenediyl backbone and sterically demanding diphenylphosphino groups impart unique electronic and structural properties that are highly valued in coordination chemistry and catalysis.

Key Identifiers and Physical Properties

A summary of the essential identifiers and physical characteristics of trans-1,2-bis(diphenylphosphino)ethylene is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 983-81-3 | [1][2] |

| Molecular Formula | C₂₆H₂₂P₂ | [1] |

| Molecular Weight | 396.41 g/mol | [1] |

| Appearance | White to off-white crystal or powder | [1][2] |

| Melting Point | 123 - 127 °C | [1] |

| Alternate Melting Point | 126 - 130 °C | [2] |

| Purity | ≥ 96% (Assay by titration) | [1] |

| Synonyms | trans-1,2-Ethenediylbis(diphenylphosphine), (E)-Vinylenebis[diphenylphosphine] | [1] |

| InChI Key | NCKJIJSEWKIXAT-QURGRASLSA-N | [2] |

| SMILES | c1ccc(cc1)P(\C=C\P(c2ccccc2)c3ccccc3)c4ccccc4 |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of trans-1,2-bis(diphenylphosphino)ethylene. Available data includes:

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is a key analytical tool for confirming the structure of the molecule.[3]

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak at m/z 396, corresponding to the molecular weight of the compound.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrational frequencies of the functional groups present in the molecule. For instance, in a gold(I) complex of this ligand, ν(Au–P) and ν(Au–Cl) bands were observed at 352 and 322 cm⁻¹, respectively.[4]

Synthesis of trans-1,2-Bis(diphenylphosphino)ethylene

The synthesis of trans-1,2-bis(diphenylphosphino)ethylene is typically achieved through the reaction of an alkali metal diphenylphosphide with trans-dichloroethylene. This nucleophilic substitution reaction provides a direct route to the desired product.[5]

Conceptual Synthesis Workflow

The following diagram illustrates the general synthetic pathway.

Caption: General synthesis of trans-1,2-bis(diphenylphosphino)ethylene.

Detailed Experimental Protocol (Illustrative)

Below is a representative, step-by-step protocol for the synthesis. Note: This is an illustrative procedure and should be adapted and optimized based on laboratory conditions and safety protocols.

-

Preparation of Lithium Diphenylphosphide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylphosphine in a suitable anhydrous solvent (e.g., tetrahydrofuran).

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a stoichiometric equivalent of a strong base, such as n-butyllithium, to the solution. The formation of the lithium diphenylphosphide is often indicated by a color change.

-

Reaction with trans-Dichloroethylene: While maintaining the inert atmosphere and low temperature, slowly add a solution of trans-dichloroethylene in the same anhydrous solvent to the freshly prepared lithium diphenylphosphide solution.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period to ensure the completion of the reaction.

-

Workup and Purification: Quench the reaction by the careful addition of a proton source (e.g., degassed water or a saturated ammonium chloride solution).

-

Extract the product into an organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of dichloromethane and hexane) to yield the pure trans-1,2-bis(diphenylphosphino)ethylene as a white solid.

Applications in Homogeneous Catalysis

trans-1,2-Bis(diphenylphosphino)ethylene is a highly effective ligand in a multitude of transition metal-catalyzed reactions.[1] Its ability to stabilize metal centers and influence their reactivity and selectivity makes it invaluable in organic synthesis.[1] The rigid backbone of the ligand, in contrast to the more flexible 1,2-bis(diphenylphosphino)ethane (dppe), can lead to different catalytic outcomes.[6][7][8]

Cross-Coupling Reactions

This ligand is extensively used in various cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.[1]

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboranes and organohalides.

-

Heck Reaction: Vinylation of aryl or vinyl halides.

-

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.

-

Stille Coupling: Coupling of organostannanes with organohalides.

-

Negishi Coupling: Reaction of organozinc compounds with organohalides.

-

Hiyama Coupling: Coupling of organosilanes with organohalides.

-

Buchwald-Hartwig Cross-Coupling: Formation of C-N and C-O bonds.

The role of the ligand in these reactions is to facilitate the oxidative addition and reductive elimination steps in the catalytic cycle, thereby enhancing reaction rates and yields.[1]

Other Catalytic Applications

Beyond cross-coupling, trans-1,2-bis(diphenylphosphino)ethylene is a catalyst for other important transformations:

-

Hydrogenation: It is used in the homogeneous hydrogenation of carbon dioxide mediated by ruthenium.

-

Hydroamination: It serves as a ligand in the catalytic asymmetric intramolecular hydroamination of alkynylamines.

-

Coupling of Alkyl Halides: It catalyzes the coupling of primary and secondary alkyl halides with aryl Grignard reagents.

Coordination Chemistry

trans-1,2-Bis(diphenylphosphino)ethylene is a versatile ligand in coordination chemistry, forming stable complexes with a variety of transition metals.[1] For example, it reacts with gold(I) to form a binuclear complex, [ClAu(µ-trans-Ph₂PCH=CHPPh₂)AuCl].[4] The geometry of the ligand is rigorously maintained in such complexes.[4] It also finds use in the preparation of cyclopalladated complexes, some of which have been investigated as antimalarial agents.

Safety and Handling

Appropriate safety precautions should be taken when handling trans-1,2-bis(diphenylphosphino)ethylene. It is recommended to use personal protective equipment, including a dust mask (type N95 or equivalent), eye shields, and gloves. The compound should be stored in a cool, dark place under an inert atmosphere.[9] It is incompatible with oxidizing agents.[9] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

trans-1,2-Bis(diphenylphosphino)ethylene is a cornerstone ligand in the field of organometallic chemistry and homogeneous catalysis. Its unique structural features, combined with its ability to effectively stabilize transition metal catalysts, have led to its widespread use in a vast array of synthetic transformations. This guide has provided a detailed overview of its properties, synthesis, and key applications, underscoring its importance for researchers and scientists in both academic and industrial settings.

References

-

Grokipedia. 1,2-Bis(diphenylphosphino)ethane. [Link]

-

PubChem. 1,2-Bis(diphenylphosphino)ethane | C26H24P2 | CID 74267. [Link]

-

Wikipedia. 1,2-Bis(diphenylphosphino)ethylene. [Link]

-

Journal of the Chemical Society, Dalton Transactions. Notes. Synthesis and structure of µ-[trans-1,2-bis(diphenylphosphino)ethylene]bis[chlorogold(I)]. [Link]

-

SpectraBase. TRANS-1,2-BIS(DIPHENYLPHOSPHINO)ETHYLENE(983-81-3) 1H NMR spectrum. [Link]

-

Ereztech. Trans-1,2-Bis(diphenylphosphino)ethylene. [Link]

-

Taylor & Francis Online. Reaction of a Rigid Diphosphine, cis-1,2-bis(diphenylphosphino)ethylene with SnBr4 and SnI4: Phosphine and Phosphine Oxide Coordination. [Link]

-

PubMed. A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene. [Link]

-

Cambridge Open Engage. Synthesis of Symmetric/Unsymmetric DPPE Derivatives via the Radical Difunctionalization of Ethylene: A Theory-Driven Approach. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Trans-1,2-Bis(diphenylphosphino)ethylene | Cis-1,2-Bis(diphenylphosphino)ethene | C26H22P2 - Ereztech [ereztech.com]

- 3. TRANS-1,2-BIS(DIPHENYLPHOSPHINO)ETHYLENE(983-81-3) 1H NMR spectrum [chemicalbook.com]

- 4. Notes. Synthesis and structure of µ-[trans-1,2-bis(diphenylphosphino)ethylene]bis[chlorogold(I)] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. 1,2-Bis(diphenylphosphino)ethylene - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. spectrumchemical.com [spectrumchemical.com]

trans-1,2-Bis(diphenylphosphino)ethylene coordination chemistry with transition metals

An In-Depth Technical Guide to the Coordination Chemistry of trans-1,2-Bis(diphenylphosphino)ethylene with Transition Metals

Foreword

To the dedicated researcher, scientist, and drug development professional, this guide serves as a technical exploration into the rich and versatile coordination chemistry of trans-1,2-bis(diphenylphosphino)ethylene. This remarkable ligand, often abbreviated as trans-dppene or (E)-vinylenebis[diphenylphosphine], stands as a cornerstone in organometallic chemistry and homogeneous catalysis. Its unique structural and electronic properties, imparted by the rigid vinylidene bridge connecting two diphenylphosphino moieties, offer a distinct advantage in the design and synthesis of stable and reactive transition metal complexes. This document moves beyond a mere recitation of facts, aiming to provide a deeper understanding of the principles governing the synthesis, structure, reactivity, and application of these important compounds.

The Ligand: Unpacking the Properties of trans-dppene

At the heart of any coordination complex is the ligand. The properties of trans-1,2-bis(diphenylphosphino)ethylene, with the chemical formula (C₆H₅)₂PCH=CHP(C₆H₅)₂, dictate its behavior when binding to a metal center.

Structural and Electronic Profile

The defining feature of trans-dppene is the rigid C=C double bond separating the two phosphorus donor atoms. This has several critical implications:

-

Fixed trans-Geometry: Unlike its flexible counterpart, 1,2-bis(diphenylphosphino)ethane (dppe), the vinyl linker locks the two PPh₂ groups on opposite sides of the bond. This rigidity prevents chelation to a single metal center in typical square planar or octahedral geometries, which would require the phosphorus atoms to be cis to one another.

-

Bridging Coordination: The trans orientation makes dppene an exceptional bridging ligand , capable of linking two metal centers to form well-defined dinuclear or polynuclear structures.

-

Electronic Nature: The sp²-hybridized carbons of the ethylene backbone are more electronegative than the sp³-carbons in dppe. This electronic feature, combined with the phenyl groups, allows for fine-tuning of the electron density at the phosphorus atoms, which in turn influences the properties of the resulting metal complex.[1]

The synthesis of the ligand itself is typically achieved by reacting lithium diphenylphosphide with trans-dichloroethylene.[2]

A Comparative Look: dppene vs. dppe

The choice between trans-dppene and the more common dppe is a critical experimental decision driven by the desired outcome. The flexibility of dppe's ethane linker allows it to readily form stable five-membered chelate rings with a single metal, a foundational concept in coordination chemistry.[3][4][5] This chelation provides an entropic advantage, leading to highly stable complexes.[4][5] In contrast, trans-dppene's rigidity preordains it for a bridging role, making it ideal for constructing multi-metallic architectures or catalysts where precise spatial arrangement of metal centers is key.

Diagram 1: Ligand Synthesis Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,2-Bis(diphenylphosphino)ethylene - Wikipedia [en.wikipedia.org]

- 3. A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

trans-1,2-Bis(diphenylphosphino)ethylene as a bidentate phosphine ligand

An In-depth Technical Guide to trans-1,2-Bis(diphenylphosphino)ethylene: A Cornerstone Bidentate Phosphine Ligand

Introduction: The Unique Profile of a Rigid Diphosphine

In the vast landscape of organophosphorus ligands, trans-1,2-bis(diphenylphosphino)ethylene, often abbreviated as dppene, stands out as a crucial tool in coordination chemistry and homogeneous catalysis.[1] This compound, with the chemical formula C₂₆H₂₂P₂, is a bidentate phosphine ligand characterized by two diphenylphosphino groups attached to a rigid ethenediyl backbone.[1] Unlike its saturated and more flexible counterpart, 1,2-bis(diphenylphosphino)ethane (dppe), the double bond in dppene imparts significant conformational rigidity. This structural constraint is not a limitation but a key feature, influencing the geometry and electronic properties of the metal complexes it forms, thereby fine-tuning their catalytic activity and selectivity.[1]

This guide, intended for researchers and professionals in chemistry and drug development, provides a comprehensive overview of trans-1,2-bis(diphenylphosphino)ethylene. We will delve into its synthesis, coordination behavior, and its pivotal role in a multitude of catalytic transformations, supported by practical experimental protocols and mechanistic insights.

PART 1: Synthesis and Fundamental Properties

Synthesis: A Stereospecific Approach

The primary route to synthesizing trans-1,2-bis(diphenylphosphino)ethylene is a stereospecific reaction that preserves the geometry of the starting alkene. The synthesis typically involves the reaction of an alkali metal diphenylphosphide, such as lithium diphenylphosphide (LiPPh₂) or sodium diphenylphosphide (NaPPh₂), with trans-1,2-dichloroethylene.[2] The diphenylphosphide acts as a potent nucleophile, displacing the chloride ions in an SN2-type reaction to form the desired product. The choice of the trans-dichloroalkene is critical for obtaining the trans geometry in the final diphosphine ligand.

Experimental Protocol: Synthesis of trans-1,2-Bis(diphenylphosphino)ethylene

Objective: To synthesize trans-1,2-bis(diphenylphosphino)ethylene from chlorodiphenylphosphine and trans-1,2-dichloroethylene.

Materials:

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Lithium metal

-

trans-1,2-Dichloroethylene

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Standard Schlenk line and glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of Lithium Diphenylphosphide (LiPPh₂):

-

Under an inert atmosphere (Argon or Nitrogen), add freshly cut lithium metal to a Schlenk flask containing anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add chlorodiphenylphosphine dropwise to the stirred suspension. The reaction is exothermic and will result in the formation of a deep red solution of LiPPh₂.

-

Allow the reaction to stir at room temperature for several hours to ensure complete formation of the phosphide.

-

-

Reaction with trans-1,2-Dichloroethylene:

-

Cool the solution of LiPPh₂ back to 0 °C.

-

Slowly add a solution of trans-1,2-dichloroethylene in anhydrous THF to the flask.

-

The deep red color of the LiPPh₂ solution will gradually fade as the reaction proceeds.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Isolation:

-

Carefully quench the reaction by the slow addition of degassed water.

-

Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure to yield a crude solid.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of toluene and hexane, to obtain pure trans-1,2-bis(diphenylphosphino)ethylene as a white crystalline solid.[1]

-

Physicochemical Properties

The essential properties of trans-1,2-bis(diphenylphosphino)ethylene are summarized in the table below.

| Property | Value |

| Synonyms | (E)-Vinylenebis[diphenylphosphine], dppene |

| CAS Number | 983-81-3[1] |

| Molecular Formula | C₂₆H₂₂P₂[1] |

| Molecular Weight | 396.41 g/mol [1] |

| Appearance | White to off-white crystalline solid[1][3] |

| Melting Point | 123 - 130 °C[1][3][4] |

| Solubility | Soluble in many organic solvents (e.g., THF, CH₂Cl₂, Chloroform) |

| Sensitivity | Air-sensitive, particularly in solution[4] |

PART 2: Coordination Chemistry and Structural Implications

The utility of trans-1,2-bis(diphenylphosphino)ethylene stems from its behavior as a bidentate ligand, where both phosphorus atoms can coordinate to a single metal center to form a stable chelate ring.[5][6] This chelation is entropically favored over the coordination of two separate monodentate phosphine ligands.[5][6][7]

The defining feature of dppene is its rigid backbone. This rigidity dictates a large P-M-P "bite angle" in its metal complexes. Unlike the flexible ethylene bridge in dppe, which typically results in bite angles around 85°, the trans-vinylene linker in dppene enforces a much wider angle. This has profound consequences for the geometry and reactivity of the resulting metal complex. For many catalytic applications, particularly in cross-coupling and hydroformylation, the bite angle is a critical parameter that influences both the rate and selectivity of the reaction.[8][9]

Beyond chelation, the trans-dppene ligand can also act as a bridging ligand, connecting two different metal centers. This is particularly observed in the formation of dinuclear complexes, for instance with gold(I), where the ligand spans between two [AuCl] units.[10]

PART 3: Applications in Homogeneous Catalysis

The unique structural and electronic properties of trans-1,2-bis(diphenylphosphino)ethylene make it an effective ligand in a wide array of transition metal-catalyzed reactions.[1] It is particularly prominent in reactions that are central to pharmaceutical and materials science research.

Cross-Coupling Reactions

The ligand is extensively used in palladium- and nickel-catalyzed cross-coupling reactions. These reactions, which form new carbon-carbon and carbon-heteroatom bonds, are fundamental in modern organic synthesis. The dppene ligand stabilizes the low-valent metal center, facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination), and enhances reaction efficiency.[1]

Key Cross-Coupling Reactions Employing dppene:

-

Suzuki-Miyaura Coupling: Reaction of organoboron compounds with organic halides.

-

Heck Reaction: Coupling of unsaturated halides with alkenes.

-

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.

-

Negishi Coupling: Reaction of organozinc compounds with organic halides.

-

Stille Coupling: Coupling of organotin compounds with organic halides.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

Other Catalytic Applications

Beyond cross-coupling, dppene serves as a ligand in several other important transformations:

-

Hydrogenation: It is employed in the catalytic hydrogenation of various substrates, including the homogeneous hydrogenation of carbon dioxide mediated by ruthenium complexes.[4]

-

Hydroamination: The ligand has been used in catalytic asymmetric intramolecular hydroamination of alkynylamines.[4]

-

C-H Activation: Copper(I) complexes of the related cis-dppene have been shown to be effective catalysts for the C-H activation and subsequent carboxylation of terminal alkynes with CO₂.[11]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To perform a representative Suzuki-Miyaura coupling reaction using a palladium catalyst with trans-1,2-bis(diphenylphosphino)ethylene as the ligand.

Reaction: Aryl Bromide + Arylboronic Acid → Biaryl

Materials:

-

Aryl Bromide (e.g., 4-bromotoluene)

-

Arylboronic Acid (e.g., phenylboronic acid)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

trans-1,2-Bis(diphenylphosphino)ethylene

-

Base (e.g., Potassium Carbonate, K₂CO₃)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

-

Standard reaction glassware

Procedure:

-

Catalyst Pre-formation/In-situ Generation:

-

To a reaction flask under an inert atmosphere, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add the solvent mixture (e.g., 5 mL Toluene, 1 mL Water).

-

In a separate vial, pre-mix Palladium(II) Acetate (0.02 mmol, 2 mol%) and trans-1,2-bis(diphenylphosphino)ethylene (0.022 mmol, 2.2 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure biaryl product.

-

Conclusion: A Versatile and Indispensable Ligand

trans-1,2-Bis(diphenylphosphino)ethylene has firmly established itself as a versatile and indispensable ligand in the toolkit of the modern synthetic chemist. Its rigid backbone provides a unique steric and electronic environment around the metal center, which is often key to achieving high efficiency and selectivity in catalysis.[1] From foundational cross-coupling reactions that build molecular complexity to specialized transformations like CO₂ hydrogenation, the influence of dppene is widespread.[4] Understanding its synthesis, coordination behavior, and the rationale behind its application allows researchers to harness its full potential in the development of novel chemical entities and more efficient synthetic processes.

References

-

Chem-Impex. trans-1,2-Bis(diphenylphosphino)ethylene. Available from: [Link]

-

T. Ikariya, et al. (2022). Synthesis of Symmetric/Unsymmetric DPPE Derivatives via the Radical Difunctionalization of Ethylene: A Theory-Driven Approach. ChemRxiv. Available from: [Link]

-

S. Maeda, et al. (2022). A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene. Nature Communications, 13(1), 7034. Available from: [Link]

- C. A. Tolman. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313-348.

- P. C. J. Kamer, et al. (2009). Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation. Chemical Reviews, 109(5), 1981-2019.

- H. Schmidbaur, et al. (1988). Structural correlations between trans- and cis-bis(diphenylphosphino)ethene, bis(diphenylphosphino)methane and their chlorogold(I) complexes. Inorganica Chimica Acta, 147, 143-150.

-

A. M. Aguiar & D. Daigle. (1964). A Stereospecific Route to trans- and cis-1,2-Vinylenebis(diphenylphosphine). Journal of the American Chemical Society, 86(11), 2299–2300. Available from: [Link]

-

Wikipedia. 1,2-Bis(diphenylphosphino)ethylene. Available from: [Link]

-

Wikipedia. cis-1,2-Bis(diphenylphosphino)ethylene. Available from: [Link]

-

Ereztech. Trans-1,2-Bis(diphenylphosphino)ethylene. Available from: [Link]

-

D. M. P. Mingos, et al. (1987). Synthesis and structure of µ-[trans-1,2-bis(diphenylphosphino)ethylene]bis[chlorogold(I)]. Journal of the Chemical Society, Dalton Transactions, 677-679. Available from: [Link]

-

Ereztech. Trans-1,2-Bis(diphenylphosphino)ethylene Specifications. Available from: [Link]

- M. Beller, et al. (2004). Hydroformylation of 1-butene catalyzed by water-soluble Rh-BISBIS complex in aqueous two-phase catalytic system.

-

S. K. Mandal, et al. (2017). cis-1,2-Bis(diphenylphosphino)ethylene copper(i) catalyzed C–H activation and carboxylation of terminal alkynes. New Journal of Chemistry, 41(21), 12792-12800. Available from: [Link]

-

S. Maeda, et al. (2022). A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene. Nature Communications, 13, 7034. Available from: [Link]

-

C. J. A. Daley & R. G. Cavell. (2006). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?. Catalysis Science & Technology, 6(11), 3845-3855. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,2-Bis(diphenylphosphino)ethylene - Wikipedia [en.wikipedia.org]

- 3. Trans-1,2-Bis(diphenylphosphino)ethylene | Cis-1,2-Bis(diphenylphosphino)ethene | C26H22P2 - Ereztech [ereztech.com]

- 4. TRANS-1,2-BIS(DIPHENYLPHOSPHINO)ETHYLENE CAS#: 983-81-3 [amp.chemicalbook.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. Notes. Synthesis and structure of µ-[trans-1,2-bis(diphenylphosphino)ethylene]bis[chlorogold(I)] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. cis-1,2-Bis(diphenylphosphino)ethylene copper(i) catalyzed C–H activation and carboxylation of terminal alkynes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility and Stability of trans-1,2-Bis(diphenylphosphino)ethylene

Introduction

trans-1,2-Bis(diphenylphosphino)ethylene, a prominent organophosphorus compound, is a cornerstone in the fields of catalysis and organic synthesis.[1] Esteemed for its role as a bidentate phosphine ligand, it is instrumental in the formation of stable transition-metal complexes, thereby enhancing the efficiency and selectivity of a multitude of catalytic reactions.[1] This guide provides a comprehensive overview of the solubility and stability of trans-1,2-Bis(diphenylphosphino)ethylene, offering critical insights for researchers, scientists, and professionals in drug development to ensure its optimal use and handling.

Core Properties

| Property | Value | Source(s) |

| Chemical Name | trans-1,2-Bis(diphenylphosphino)ethylene | |

| Synonyms | (E)-Vinylenebis[diphenylphosphine], trans-1,2-Ethenediylbis(diphenylphosphine) | |

| CAS Number | 983-81-3 | |

| Molecular Formula | C₂₆H₂₂P₂ | [1] |

| Molecular Weight | 396.40 g/mol | |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 126-130 °C |

Solubility Profile

A thorough understanding of the solubility of trans-1,2-Bis(diphenylphosphino)ethylene is paramount for its effective application in synthesis and catalysis. While precise quantitative solubility data is not extensively documented in publicly available literature, a qualitative understanding can be derived from its common applications in various organic solvents.

Qualitative Solubility of trans-1,2-Bis(diphenylphosphino)ethylene at Ambient Temperature:

| Solvent | Polarity | Solubility | Rationale and Field Insights |

| Toluene | Non-polar | Soluble | The analogous compound, 1,2-bis(diphenylphosphino)ethane, is known to be soluble in toluene. Given the structural similarities, trans-1,2-Bis(diphenylphosphino)ethylene is expected to exhibit good solubility, making toluene a suitable solvent for reactions and storage of stock solutions. |

| Dichloromethane (DCM) | Polar aprotic | Soluble | DCM is a versatile solvent for a wide range of organic compounds and is frequently employed in reactions utilizing phosphine ligands. Its ability to dissolve both the ligand and various metal precursors makes it a common choice. |

| Chloroform | Polar aprotic | Soluble | Similar to DCM, chloroform's polarity and solvent properties make it a suitable medium for reactions involving trans-1,2-Bis(diphenylphosphino)ethylene. |

| Tetrahydrofuran (THF) | Polar aprotic | Soluble | THF is a common solvent for organometallic reactions, and its coordinating ability can be beneficial in certain catalytic cycles. The ligand is expected to be readily soluble in THF. |

| Acetone | Polar aprotic | Sparingly Soluble | While a polar aprotic solvent, acetone's polarity is higher than that of the aforementioned solvents. The non-polar phenyl groups of the ligand may limit its solubility in acetone. |

| Ethanol | Polar protic | Insoluble to Sparingly Soluble | The presence of the hydroxyl group in ethanol and its ability to hydrogen bond make it a less favorable solvent for the non-polar trans-1,2-Bis(diphenylphosphino)ethylene. |

| Methanol | Polar protic | Insoluble | Methanol, being more polar than ethanol, is expected to be a poor solvent for this ligand. |

| Hexane | Non-polar | Sparingly Soluble to Insoluble | Despite being a non-polar solvent, the large, rigid structure of trans-1,2-Bis(diphenylphosphino)ethylene may hinder its dissolution in linear alkanes like hexane. |

Experimental Protocol for Solubility Determination:

The following protocol provides a standardized method for determining the solubility of trans-1,2-Bis(diphenylphosphino)ethylene in a given solvent. This procedure should be performed in an inert atmosphere (e.g., a glovebox or under a stream of argon/nitrogen) due to the air sensitivity of the compound.

-

Preparation: Accurately weigh a small amount of trans-1,2-Bis(diphenylphosphino)ethylene (e.g., 10 mg) into a clean, dry vial.

-

Solvent Addition: Add a measured volume of the desired solvent (e.g., 1 mL) to the vial.

-

Equilibration: Vigorously stir or agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

-

Observation: Visually inspect the solution. If all the solid has dissolved, the compound is soluble at that concentration.

-

Incremental Addition: If the solid has not fully dissolved, incrementally add more solvent in measured volumes, allowing the solution to equilibrate after each addition, until the solid is completely dissolved. Record the total volume of solvent used.

-

Saturation Point: If a saturated solution is desired, continue adding small, accurately weighed portions of the solute to the solvent until a persistent solid phase is observed.

-

Quantification (Optional): For quantitative analysis, a filtered aliquot of the saturated solution can be carefully evaporated to dryness, and the mass of the dissolved solid can be determined.

Caption: A diagram illustrating the primary environmental and chemical factors that can affect the stability of trans-1,2-Bis(diphenylphosphino)ethylene.

Conclusion

trans-1,2-Bis(diphenylphosphino)ethylene is a versatile and powerful ligand in modern chemistry. A comprehensive understanding of its solubility and stability is essential for its effective utilization. While quantitative solubility data remains an area for further investigation, its qualitative behavior in common organic solvents provides a solid foundation for its application. The paramount consideration for maintaining the integrity of this compound is the strict exclusion of air and moisture during storage and handling. By adhering to the protocols outlined in this guide, researchers can confidently and safely leverage the full potential of trans-1,2-Bis(diphenylphosphino)ethylene in their synthetic and catalytic endeavors.

References

-

Wikipedia. 1,2-Bis(diphenylphosphino)ethylene. [Link]

-

PubChem. 1,2-Bis(diphenylphosphino)ethane. [Link]

-

MEL Science. Phosphine and phosphorus-containing acids. [Link]

-

ResearchGate. Vinyl‐functionalized bisphosphines by Sun et al.[Link]

-

ResearchGate. Solubility of TPP and Thiazolyls in various organic solvents. [Link]

-

MDPI. Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)alkenes and Their Coordination Chemistry. [Link]

-

ACS Publications. Ligand Design Criteria for the Stability of High Oxidation State Praseodymium Complexes. [Link]

-

Royal Society of Chemistry. Phosphines: preparation, reactivity and applications. [Link]

-

Wiley Online Library. Reaction mechanism for the synthesis of bisphosphine ligands from vinyl cyclopropanes. [Link]

-

ResearchGate. Phosphines: Preparation, reactivity and applications. [Link]

-

Royal Society of Chemistry. Water-soluble diphosphine ligands for rhodium-catalyzed branch-selective hydroaminomethylation of vinyl arenes with anilines in water. [Link]

-

National Institutes of Health. Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions triggered by the MeDalphos ligand. [Link]

-

Organic Chemistry Portal. Phosphine synthesis by reduction. [Link]

-

Royal Society of Chemistry. Tertiary phosphines: preparation and reactivity. [Link]

-

National Institutes of Health. Toxicokinetics of organic solvents. [Link]

-

ChemRxiv. Synthesis of Symmetric/Unsymmetric DPPE Derivatives via the Radical Difunctionalization of Ethylene: A Theory-Driven Approach. [Link]

-

ChemRxiv. Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. [Link]

-

PubMed. A theory-driven synthesis of symmetric and unsymmetric 1,2-bis(diphenylphosphino)ethane analogues via radical difunctionalization of ethylene. [Link]

-

University of Notre Dame. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

-

ResearchGate. Survey of Solvent Usage in Papers Published in Organic Process Research & Development 1997–2012. [Link]

Sources

A Comparative Analysis of trans- and cis-1,2-Bis(diphenylphosphino)ethylene Isomers: Structure, Properties, and Catalytic Applications

In the realm of coordination chemistry and homogeneous catalysis, the geometric arrangement of atoms within a ligand can profoundly influence the properties and reactivity of the resulting metal complex. This guide provides an in-depth technical exploration of two such isomers: trans-1,2-Bis(diphenylphosphino)ethylene (trans-dppe) and cis-1,2-Bis(diphenylphosphino)ethylene (cis-dppe). We will dissect their core structural differences, elucidate the resulting impact on their electronic and steric properties, and explore how these characteristics dictate their utility in various catalytic transformations. This document is intended for researchers, chemists, and material scientists engaged in catalyst design, organometallic synthesis, and drug development.

The Critical Role of Geometric Isomerism in Diphosphine Ligands

1,2-Bis(diphenylphosphino)ethylene, often abbreviated as dppe, exists as two geometric isomers, cis and trans, arising from the restricted rotation around the carbon-carbon double bond. This seemingly subtle structural variation leads to significant differences in how these ligands coordinate to a metal center. The phosphorus atoms are the donor sites, and their relative spatial orientation is a critical determinant of the ligand's bite angle—the P-M-P angle in a chelated metal complex. This angle, in turn, influences the geometry, stability, and catalytic activity of the organometallic compound.

The cis isomer, with both phosphino groups on the same side of the C=C double bond, is capable of acting as a chelating ligand, forming a stable five-membered ring with a metal center. In contrast, the trans isomer has its phosphino groups on opposite sides, making chelation to a single metal center sterically impossible. Instead, it typically acts as a bridging ligand, linking two different metal centers, or as a monodentate ligand under certain conditions. This fundamental difference in coordination mode is the primary driver for their distinct chemical behaviors.

Comparative Properties: A Head-to-Head Analysis

The divergent coordination behavior of cis- and trans-dppe stems from their intrinsic structural and electronic properties. A summary of these key characteristics is presented below.

| Property | trans-1,2-Bis(diphenylphosphino)ethylene | cis-1,2-Bis(diphenylphosphino)ethylene |

| Structure | Phosphino groups on opposite sides of the C=C bond | Phosphino groups on the same side of the C=C bond |

| Coordination Mode | Bridging, Monodentate | Chelating (forms a 5-membered ring) |

| Natural Bite Angle | Not applicable (cannot chelate) | ~86° |

| Symmetry | C2h | C2v |

| Physical State | White to off-white solid | White to off-white solid |

| Solubility | Soluble in chlorinated solvents and aromatic hydrocarbons | Soluble in chlorinated solvents and aromatic hydrocarbons |

Synthesis of trans- and cis-dppe: Methodologies and Mechanistic Insights

The preparation of these isomers relies on carefully chosen synthetic routes that control the stereochemistry of the final product.

Synthesis of trans-1,2-Bis(diphenylphosphino)ethylene

A common and reliable method for the synthesis of trans-dppe involves the reaction of a metal acetylide, such as calcium carbide, with diphenylphosphine.

Experimental Protocol:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, a suspension of calcium carbide in a suitable high-boiling solvent (e.g., dioxane) is prepared.

-

Diphenylphosphine is added dropwise to the suspension at room temperature under an inert atmosphere.

-

The reaction mixture is then heated to reflux and maintained at this temperature for several hours.

-

After cooling to room temperature, the reaction is quenched by the slow addition of water.

-

The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed with brine and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to yield trans-1,2-Bis(diphenylphosphino)ethylene as a white solid.

Causality: The stereospecificity of this reaction is driven by the trans-addition of the P-H bonds of two diphenylphosphine molecules across the carbon-carbon triple bond of the acetylide.

Synthesis of cis-1,2-Bis(diphenylphosphino)ethylene

The synthesis of the cis isomer is often achieved through the reaction of diphenylphosphine with cis-1,2-dichloroethylene in the presence of a strong base.

Experimental Protocol:

-

A solution of cis-1,2-dichloroethylene in an aprotic solvent (e.g., tetrahydrofuran) is prepared in a Schlenk flask under an inert atmosphere.

-

The solution is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

A strong base, such as n-butyllithium, is added dropwise to a solution of diphenylphosphine in the same solvent at the same low temperature to generate lithium diphenylphosphide.

-

The solution of cis-1,2-dichloroethylene is then slowly added to the lithium diphenylphosphide solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are washed and dried.

-

Purification by column chromatography or recrystallization affords cis-1,2-Bis(diphenylphosphino)ethylene.

Causality: This reaction proceeds via a double nucleophilic substitution mechanism where the stereochemistry of the starting alkene is retained. The use of a cis-alkene precursor is crucial for obtaining the cis-diphosphine product.

Applications in Homogeneous Catalysis: A Tale of Two Isomers

The distinct coordination chemistry of trans- and cis-dppe translates into different applications in the field of catalysis.

trans-1,2-Bis(diphenylphosphino)ethylene: Bridging Ligand in Bimetallic Catalysis

The inability of trans-dppe to chelate makes it an excellent candidate for constructing bimetallic and polymetallic complexes. By bridging two metal centers, it can facilitate cooperative effects in catalysis, where both metal atoms participate in the reaction mechanism. These bimetallic complexes have shown promise in reactions such as hydroformylation and carbonylation, where the proximity of two metal centers can enable novel reaction pathways.

Caption: trans-dppe as a bridging ligand.

cis-1,2-Bis(diphenylphosphino)ethylene: A Versatile Chelating Ligand

The chelating nature of cis-dppe makes it a widely used ligand in a variety of catalytic reactions, including hydrogenation, cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and hydrocyanation. The formation of a stable five-membered chelate ring often imparts enhanced stability to the catalyst and can provide a well-defined coordination sphere that influences the selectivity of the reaction.

For instance, in palladium-catalyzed cross-coupling reactions, a generic catalytic cycle can be depicted as follows:

Caption: Generalized catalytic cycle for cross-coupling.

In this cycle, "L2" represents a diphosphine ligand like cis-dppe, which remains coordinated to the palladium center throughout the catalytic process, stabilizing the different oxidation states of the metal and influencing the rates of oxidative addition, transmetalation, and reductive elimination.

Conclusion: Designing Catalysts with Geometric Precision

The comparison of trans- and cis-1,2-Bis(diphenylphosphino)ethylene provides a compelling illustration of how subtle changes in ligand geometry can lead to vastly different chemical properties and applications. The chelating ability of the cis isomer has established it as a workhorse ligand in a wide array of catalytic transformations. Conversely, the bridging nature of the trans isomer opens up possibilities for the design of multimetallic catalysts with unique reactivity. A thorough understanding of these structure-property relationships is paramount for the rational design of new and improved catalysts for a variety of chemical processes, from bulk chemical production to the synthesis of fine chemicals and pharmaceuticals.

References

-

van Leeuwen, P. W. N. M. (2004). Homogeneous Catalysis: Understanding the Art. Springer. [Link]

-

Crabtree, R. H. (2019). The Organometallic Chemistry of the Transition Metals (7th ed.). Wiley. [Link]

-

Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

The Strategic Application of trans-1,2-Bis(diphenylphosphino)ethylene in Modern Catalysis: A Technical Guide

Foreword: Beyond a Ligand, a Strategic Tool

In the intricate world of transition metal catalysis, the choice of ligand is paramount. It is the ligand that, in concert with the metal center, dictates the efficiency, selectivity, and overall success of a catalytic transformation. Among the vast arsenal of phosphine ligands, trans-1,2-Bis(diphenylphosphino)ethylene (often abbreviated as dppv or dppe-ene) stands out not merely as a component, but as a strategic tool for the discerning chemist. Its unique structural and electronic properties, stemming from the rigid vinyl backbone connecting the two diphenylphosphino moieties, offer distinct advantages in a variety of catalytic applications. This guide provides an in-depth exploration of the catalytic prowess of trans-1,2-bis(diphenylphosphino)ethylene, offering insights into its application in cross-coupling, hydrogenation, and polymerization reactions, and its emerging role in the synthesis of complex molecules for the pharmaceutical and materials science sectors.

The Molecular Architecture of Excellence: Synthesis and Properties

trans-1,2-Bis(diphenylphosphino)ethylene is an air-stable, crystalline solid at room temperature.[1][2] The defining feature of this ligand is the ethenediyl bridge, which locks the two phosphorus atoms in a trans configuration, imparting a rigid and well-defined geometry to its metal complexes.

Synthesis

The synthesis of trans-1,2-bis(diphenylphosphino)ethylene is typically achieved through the reaction of lithium diphenylphosphide with trans-dichloroethylene.[3] This stereospecific route ensures the formation of the desired trans isomer.

Representative Synthetic Workflow:

Caption: Synthesis of trans-1,2-bis(diphenylphosphino)ethylene.

Key Structural and Electronic Attributes

The vinyl bridge in trans-1,2-bis(diphenylphosphino)ethylene has profound implications for its catalytic behavior:

-

Rigidity and Bite Angle: Unlike its more flexible analogue, 1,2-bis(diphenylphosphino)ethane (dppe), the rigid backbone of trans-dppv enforces a larger P-M-P bite angle in its chelated complexes. This steric influence can significantly impact the stability of catalytic intermediates and the rate of reductive elimination.

-

Electronic Effects: The sp²-hybridized carbons of the ethylene bridge are more electronegative than the sp³-hybridized carbons in dppe. This electronic feature can modulate the electron density at the phosphorus atoms and, consequently, the metal center, influencing its reactivity.

A Workhorse in Cross-Coupling Reactions

trans-1,2-Bis(diphenylphosphino)ethylene has proven to be a versatile and effective ligand in a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[2][4]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling, a powerful method for the formation of biaryl and vinyl-aryl structures, often benefits from the use of bulky, electron-rich phosphine ligands. While direct comparative studies are not abundant in the literature, the structural characteristics of trans-dppv make it a suitable candidate for these reactions, particularly in the coupling of challenging substrates like aryl chlorides.[5]

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling:

Caption: The Suzuki-Miyaura catalytic cycle.

The rigidity of the trans-dppv ligand can promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, by facilitating the necessary conformational changes around the metal center.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a representative example and may require optimization for specific substrates.

-

Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk flask is charged with Pd(OAc)₂ (0.01 mmol, 1 mol%) and trans-1,2-bis(diphenylphosphino)ethylene (0.012 mmol, 1.2 mol%). Anhydrous, degassed toluene (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Reaction Setup: To the catalyst mixture, add the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and finely ground K₃PO₄ (2.0 mmol).

-

Reaction Execution: The Schlenk flask is sealed and heated to 100 °C with vigorous stirring for 12-24 hours, or until reaction completion is indicated by TLC or GC-MS analysis.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Heck Reaction: Olefin Arylation and Vinylation

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is another cornerstone of C-C bond formation. The choice of ligand is crucial for controlling regioselectivity and efficiency.

Performance Data for Heck Reactions (Representative)

| Aryl Halide | Alkene | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | n-Butyl Acrylate | Pd(OAc)₂ / Phosphine Ligand | 70-100 | 2-16 | >95 | [6][7] |

| 4-Bromoacetophenone | Styrene | Pd(II)-SPO complex | 60 | 12 | 92 | [8] |

Note: This table presents representative data for similar systems to illustrate typical performance.

Other Cross-Coupling Reactions

The utility of trans-1,2-bis(diphenylphosphino)ethylene extends to a variety of other cross-coupling reactions, including:

-

Negishi Coupling: Coupling of organozinc reagents with organic halides.

-

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.[9]

Advancements in Hydrogenation Catalysis

While less documented than its role in cross-coupling, trans-1,2-bis(diphenylphosphino)ethylene can also serve as a ligand in ruthenium-catalyzed hydrogenation reactions. The defined stereochemistry of its complexes can be advantageous in asymmetric hydrogenation, where the creation of a chiral center is desired.

In asymmetric hydrogenation, chiral ruthenium-bis(phosphine) complexes are highly effective for the reduction of prochiral alkenes and ketones to enantiomerically enriched products.[10][11][12] The rigidity of the trans-dppv backbone can contribute to a well-defined chiral environment around the metal center, leading to high enantioselectivity.

Pioneering Frontiers: Polymerization and Materials Science

The influence of trans-1,2-bis(diphenylphosphino)ethylene extends into the realm of polymer chemistry and materials science.

Ethylene Oligomerization and Polymerization

Nickel complexes bearing phosphine ligands are known to be active catalysts for the oligomerization and polymerization of ethylene.[4][13] The selectivity of these catalysts (i.e., the production of short-chain oligomers like butene and hexene versus high molecular weight polyethylene) is highly dependent on the ligand structure. The steric and electronic properties of trans-dppv can be tuned to control the chain growth and chain transfer steps in the polymerization process, thereby influencing the molecular weight and branching of the resulting polymer.[14][15]

Catalytic Cycle for Nickel-Catalyzed Ethylene Oligomerization:

Caption: Nickel-catalyzed ethylene oligomerization.

Synthesis of Conjugated Polymers

Palladium-catalyzed polymerization reactions are instrumental in the synthesis of conjugated polymers, such as poly(p-phenylenevinylene)s (PPVs), which are of great interest for their applications in organic light-emitting diodes (OLEDs) and other electronic devices.[16] The use of well-defined catalysts with ligands like trans-dppv can lead to polymers with controlled molecular weights and microstructures, which are crucial for optimizing their electronic and photophysical properties.

Impact on Drug Development and Bioactive Molecule Synthesis

The robustness and versatility of catalytic systems employing trans-1,2-bis(diphenylphosphino)ethylene have made them valuable tools in the synthesis of complex organic molecules, including pharmaceutical intermediates and bioactive natural products.

-

Synthesis of Heterocycles: Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of nitrogen- and oxygen-containing heterocycles, which are prevalent scaffolds in many drug molecules.[17]

-

Antimalarial Agents: trans-dppv has been used as a reactant in the preparation of cyclopalladated complexes containing tridentate thiosemicarbazone ligands, which have shown promise as antimalarial agents.[2]

-

Protein Kinase Inhibitors: The Suzuki cross-coupling reaction, which can be facilitated by palladium complexes with phosphine ligands, is a key step in the synthesis of bisindolylmaleimides, a class of potent and selective protein kinase C (PKC) inhibitors.[18]

Conclusion and Future Outlook

trans-1,2-Bis(diphenylphosphino)ethylene has firmly established itself as a valuable ligand in the catalyst toolkit of the modern chemist. Its rigid backbone and well-defined stereochemistry provide a unique level of control over catalytic processes, leading to high efficiency and selectivity in a range of important chemical transformations. While it has demonstrated significant utility in cross-coupling reactions, its potential in asymmetric hydrogenation and polymerization is an area ripe for further exploration. As the demand for more efficient and selective catalytic methods in drug development and materials science continues to grow, the strategic application of ligands like trans-1,2-bis(diphenylphosphino)ethylene will undoubtedly play a crucial role in driving innovation and enabling the synthesis of the complex molecules of tomorrow.

References

-

New polymerization catalyzed by palladium complexes: synthesis of poly(p-phenylenevinylene) derivatives. Chemical Communications (RSC Publishing). Available at: [Link]

-

A Surprisingly Mild and Versatile Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides in the Presence of a Triarylphosphine. ResearchGate. Available at: [Link]

-

Catalysis of Heck couplings between iodobenzene and butyl acrylate. ResearchGate. Available at: [Link]

-

Mizoroki-Heck reaction of iodobenzene derivatives with n-butyl acrylate a. ResearchGate. Available at: [Link]

-

A Triarylphosphine Ligand Bearing Dodeca(ethylene glycol) Chains: Enhanced Efficiency in the Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Ni-Based Complexes in Selective Ethylene Oligomerization Processes. MDPI. Available at: [Link]

-

trans-1,2-Bis(diphenylphosphino)ethylene. Chem-Impex. Available at: [Link]

-

Synthesis of functionalized heterocycles via palladium catalyzed cross-coupling reactions. RosDok. Available at: [Link]

-

A surprisingly mild and versatile method for palladium-catalyzed Suzuki cross-couplings of aryl chlorides in the presence of a triarylphosphine. Semantic Scholar. Available at: [Link]

-

The Role of Nickel and Brønsted Sites on Ethylene Oligomerization with Ni-H-Beta Catalysts. MDPI. Available at: [Link]

-

The Role of Nickel and Brønsted Sites on Ethylene Oligomerization with Ni-H-Beta Catalysts. MDPI. Available at: [Link]

-

Heck reaction of iodobenzene and butyl acrylate in the presence of... ResearchGate. Available at: [Link]

-

Heck reaction of iodobenzene with n‐butyl acrylate catalyzed by... ResearchGate. Available at: [Link]

-

Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Organic Chemistry Portal. Available at: [Link]

-

Selective linear ethylene oligomerization over nickel-containing zeotypes with tetravalent framework heteroatoms. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

-

Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. Available at: [Link]

-

Versatile precursor to ruthenium-bis(phosphine) hydrogenation catalysts. PubMed. Available at: [Link]

-

Synthesis of bisindolylmaleimides using a palladium catalyzed cross-coupling reaction. PubMed. Available at: [Link]

-

1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Wiley-VCH. Available at: [Link]

-

1,2-Bis(diphenylphosphino)ethylene. Wikipedia. Available at: [Link]

-

AlternatingPoly(PyridylVinylenePhenyleneVinylene) s: Synthesis and Solid State Organizations. MIT. Available at: [Link]

-

Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Available at: [Link]

-

Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar. Available at: [Link]

-

Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. Available at: [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH. Available at: [Link]

-

Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link]

-

Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing. Available at: [Link]

-

Catalytic asymmetric hydrogenation using ruthenium(II) complexes with chelating chiral sulfoxide ligands. Ingenta Connect. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selective linear ethylene oligomerization over nickel-containing zeotypes with tetravalent framework heteroatoms - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandf.figshare.com [tandf.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel, tunable, and efficient chiral bisdihydrobenzooxaphosphole ligands for asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of carbazole-based light-emitting polymers incorporating 2,5-bis(phenylethenyl)-4-decyloxyanisole as collateral fluorophore [agris.fao.org]

- 10. osti.gov [osti.gov]

- 11. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Catalytic asymmetric hydrogenation using ruthenium(II) complexes ...: Ingenta Connect [ingentaconnect.com]

- 13. mdpi.com [mdpi.com]

- 14. "The Role of Nickel and Brønsted Sites on Ethylene Oligomerization with" by Gabriel V.S. Seufitelli, Jason J.W. Park et al. [scholarworks.uttyler.edu]

- 15. The Role of Nickel and Brønsted Sites on Ethylene Oligomerization with Ni-H-Beta Catalysts [mdpi.com]

- 16. New polymerization catalyzed by palladium complexes: synthesis of poly(p-phenylenevinylene) derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Palladium-catalyzed carbene coupling polymerization: synthesis of E-poly(arylene vinylene)s - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for trans-1,2-Bis(diphenylphosphino)ethylene in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Critical Role of Ligand Selection in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is a cornerstone in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. The efficacy of the Suzuki-Miyaura coupling is profoundly influenced by the choice of phosphine ligand coordinated to the palladium center. The ligand's steric and electronic properties are not merely ancillary but are critical determinants of catalytic activity, stability, and selectivity, directly impacting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Bulky, electron-rich phosphine ligands are widely recognized for their ability to facilitate the often rate-limiting oxidative addition of aryl halides and to promote the final reductive elimination step.[2] This guide focuses on a specific and highly effective bidentate phosphine ligand: trans-1,2-Bis(diphenylphosphino)ethylene (also known as dppv or (E)-vinylenebis[diphenylphosphine]). We will delve into the unique characteristics of this ligand and provide a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling reactions, offering researchers and drug development professionals a robust framework for its successful implementation.

The Ligand in Focus: trans-1,2-Bis(diphenylphosphino)ethylene (dppv)

trans-1,2-Bis(diphenylphosphino)ethylene is a versatile and stable organophosphorus compound that serves as a highly effective bidentate ligand in a variety of transition metal-catalyzed reactions, including the Suzuki-Miyaura coupling.[3][4] Its chemical structure is characterized by two diphenylphosphino groups connected by a rigid ethylene bridge in a trans configuration.

Chemical Structure: (C₆H₅)₂PCH=CHP(C₆H₅)₂[3]

This rigidity and the electronic properties of the diphenylphosphino moieties confer several advantages to the catalytic system:

-

Enhanced Stability: The bidentate nature of dppv leads to the formation of a stable chelate complex with the palladium center. This increased stability can prevent catalyst decomposition at elevated temperatures, leading to higher overall catalytic turnover numbers.

-

Modulation of Reactivity: The electronic properties of the ligand can be fine-tuned to influence the electron density at the palladium center, thereby modulating the rates of oxidative addition and reductive elimination.[4]

-

Stereoelectronic Profile: The defined geometry of the trans-ethylene bridge imposes specific steric constraints around the metal center, which can influence the selectivity of the coupling reaction, particularly with sterically demanding substrates.

Mechanistic Considerations: The Role of dppv in the Catalytic Cycle

The Suzuki-Miyaura catalytic cycle is a well-established sequence of elementary steps. The dppv ligand plays a crucial role in each of these steps to enhance the overall efficiency of the reaction.

Figure 1: The Suzuki-Miyaura Catalytic Cycle with the dppv Ligand (L).

-

Oxidative Addition: The catalytic cycle commences with the oxidative addition of an organic halide (Ar-X) to the Pd(0) complex bearing the dppv ligand. The electron-donating properties of the phosphine groups on dppv increase the electron density on the palladium center, which facilitates its insertion into the carbon-halogen bond.

-

Transmetalation: In this step, the organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid. The precise geometry enforced by the dppv ligand can influence the rate and efficiency of this ligand exchange process.

-

Reductive Elimination: This is the final step where the two organic groups (Ar and Ar') are coupled to form the biaryl product (Ar-Ar'), and the Pd(0) catalyst is regenerated. The steric bulk and electronic nature of the dppv ligand are critical in promoting this step, which can often be the rate-determining step for sterically hindered substrates.

Experimental Protocols: A Practical Guide

The following protocols provide a robust starting point for researchers employing trans-1,2-bis(diphenylphosphino)ethylene in Suzuki-Miyaura cross-coupling reactions. It is important to note that optimal conditions can be substrate-dependent, and some degree of optimization may be necessary for specific applications.

General Protocol for the Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

This protocol is a general guideline for the coupling of various aryl bromides with phenylboronic acid using a palladium catalyst with the dppv ligand.

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Materials and Reagents:

-

Aryl bromide (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

-

trans-1,2-Bis(diphenylphosphino)ethylene (dppv; 0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃; 2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

-

Degas the solution by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles.

-

Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol) and trans-1,2-bis(diphenylphosphino)ethylene (0.04 mmol).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Representative Substrate Scope and Yields

The following table summarizes the performance of the dppv-ligated palladium catalyst system in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids.